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Compound of Interest

Compound Name: VU6015929 HCl

Cat. No.: B1193823

Get Quote

Product: VU6015929 (DDR1/2 Inhibitor) Primary Targets: DDR1 (

nM), DDR2 (

nM) Classification: Type II Kinase Inhibitor (binds DFG-out conformation)

Section 1: Critical Compound Handling & Stability
Before investigating off-target effects, ensure the observed anomalies are not artifacts of

compound degradation or precipitation.

Q: I am observing high variability in my IC50 values between replicates. Is the compound

unstable? A: VU6015929 is generally stable, but variability often stems from solubility limits in

aqueous media or freeze-thaw degradation.

Solubility Check: While soluble in DMSO (typically up to 10-20 mM), the compound may

precipitate in cell culture media if the final DMSO concentration is too low (<0.1%) or if added

rapidly to cold media.

Protocol: Predilute VU6015929 in culture media at 2X concentration warm (
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) before adding to cells to prevent "shock" precipitation.

Stock Management: Avoid repeated freeze-thaw cycles. Aliquot stocks (e.g., 10 mM in 100%

DMSO) into single-use vials stored at

.

Visual Inspection: Always centrifuge thawed stocks (10,000 x g for 1 min) to pellet potential

aggregates before dilution.

Q: What is the "Safe Window" for dosing to avoid non-specific toxicity? A: In cellular assays

(e.g., HEK293, Mesangial cells), VU6015929 is effective at low nanomolar concentrations (10–

100 nM).

Warning Zone: Doses

significantly increase the risk of off-target kinase inhibition and general cytotoxicity. If you
require

to see an effect, you are likely observing off-target toxicity or physicochemical artifacts, not
DDR1 inhibition.

Section 2: Validating On-Target Mechanism
To confirm an "off-target" effect, you must first prove the compound is engaging DDR1/2 in your

specific model.

Q: How do I confirm VU6015929 is inhibiting DDR1 phosphorylation in my specific cell line? A:

Relying solely on phenotypic outputs (e.g., migration, fibrosis) is insufficient. You must validate

target engagement using a Collagen-Stimulation Assay.

Protocol: Phospho-DDR1 Validation

Starvation: Serum-starve cells overnight to reduce basal phosphorylation.

Pre-treatment: Incubate cells with VU6015929 (dose range 0.1 nM – 100 nM) for 1 hour.

Stimulation: Stimulate with Collagen I (10-50
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) for 2–4 hours. Note: Unlike growth factor RTKs, DDRs have slow kinetics.

Readout: Western Blot for p-Tyr-792 (DDR1 activation marker) vs. Total DDR1.

Success Criteria: Complete abrogation of p-DDR1 signal at

nM.

Q: I see inhibition of my phenotype but NO inhibition of p-DDR1. What is happening? A: This is

a classic Off-Target Indicator. If the phenotype persists while the target remains active (or if the

phenotype is inhibited without target engagement), the compound is acting via a parallel

pathway (e.g., EGFR, Src, or general toxicity).

Section 3: Investigating Off-Target Phenotypes
Use this workflow if you suspect VU6015929 is affecting pathways outside the DDR family.

Q: My cells are dying at therapeutic doses. Is this DDR1-mediated apoptosis or off-target

toxicity? A: DDR1 inhibition is generally not cytotoxic in normal cells. To distinguish mechanism

from toxicity:

Genetic Control (The Gold Standard): Perform siRNA knockdown of DDR1 and DDR2.

Logic: If VU6015929 kills cells even when DDR1 is silenced, the toxicity is off-target.

Kinase Selectivity: While VU6015929 has a "clean" kinome profile, high concentrations may

inhibit Abl or c-Kit (common off-targets for DDR inhibitors like imatinib).

Action: Check phosphorylation of c-Abl or Src. If these are inhibited, reduce dosage.

Q: Are there known non-kinase off-targets? A: While kinase selectivity is high, unexpected

binding to Cathepsin D has been noted in earlier DDR1 inhibitor scaffolds (e.g.,

tetrahydroisoquinolines). Although VU6015929 (a pyridine-carboxamide) is optimized, high-

dose accumulation in lysosomes could theoretically impact lysosomal enzymes.

Visualizing the Investigation Workflow
The following diagram outlines the decision tree for distinguishing On-Target vs. Off-Target

effects.
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Caption: Decision tree for isolating VU6015929 mechanism of action. Use genetic controls

(siRNA) to definitively rule out off-target toxicity.

Section 4: Mechanism of Action & Signaling
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Understanding the precise signaling node is crucial for interpreting data.

Q: Where exactly does VU6015929 intervene in the pathway? A: VU6015929 binds the ATP-

binding pocket of the DDR1/2 kinase domains in the inactive (DFG-out) conformation. It

prevents the autophosphorylation of tyrosine residues (e.g., Y792) upon Collagen binding. This

blocks the recruitment of adaptor proteins like ShcA and Nck, halting downstream MAPK/ERK

signaling and Collagen IV synthesis.
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Caption: VU6015929 mechanism of action. The inhibitor competitively binds the kinase domain,

preventing autophosphorylation and downstream fibrotic signaling.

Section 5: Summary of Key Experimental Parameters
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Parameter Specification / Recommendation

Optimal Solvent DMSO (Stock: 10 mM). Avoid aqueous storage.

Cellular ~1–10 nM (DDR1/2 dependent).

Selectivity Window

>1000-fold against most kinases; watch for

Abl/c-Kit at >1

.

Stimulation Agent
Collagen I (Rat tail or Bovine), 10–50

.

Incubation Time
Pre-treat: 1 hr. Stimulation: 2–24 hrs (DDR

kinetics are slow).

Key Control
DDR1-null cells or siRNA knockdown (must

show loss of effect).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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